rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6
Description
rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Properties
IUPAC Name |
N-[5-[2-[benzyl-[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36)/i1D3,19D2,25D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGUTXYKHMDBPX-WSCTVEDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661800 | |
| Record name | N-[5-(2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-hydroxyethyl)-2-(benzyloxy)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216518-77-2 | |
| Record name | N-[5-(2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-hydroxyethyl)-2-(benzyloxy)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Deuteration
Deuterated propylamine intermediates are synthesized using -mediated exchange:
Advantages : High isotopic purity (≥98% D).
Limitations : Requires specialized catalysts and anhydrous conditions.
Post-Synthetic Hydrogen/Deuterium Exchange
Late-stage deuteration via refluxing in deuterated solvents:
| Condition | Solvent | Temp (°C) | Time (h) | Deuteration Efficiency |
|---|---|---|---|---|
| Acidic (DCl/D₂O) | CD₃OD | 80 | 24 | 76% |
| Basic (NaOD/D₂O) | DMSO-d₆ | 100 | 48 | 92% |
Core Amine Synthesis
The tertiary amine skeleton is constructed via reductive amination:
Substrate Preparation
Reductive Coupling
Reaction conditions optimized for stereochemical control:
Critical parameters :
-
Stoichiometry: 1.2 eq amine per aldehyde
-
Temperature: 0°C → RT gradient
-
Workup: Aqueous NaHCO₃ extraction to remove borate byproducts
Functional Group Manipulations
Benzyloxy Protection/Deprotection
Protection of phenolic OH:
Deprotection via hydrogenolysis:
Formamide Installation
Microwave-assisted formylation:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | +23% vs thermal |
| Reaction Time | 15 min | -40% time |
| Solvent | DMF | Optimal |
| Catalyst | HCOOEt | 89% conversion |
Racemic Resolution Attempts
Despite the "rac" designation, resolution trials show limited success:
| Method | Chiral Stationary Phase | Resolution (Rs) | Outcome |
|---|---|---|---|
| HPLC | AmyCoat™ C18 | 1.2 | Partial baseline separation |
| SFC | Chiralpak® AD-H | 0.8 | Co-elution |
Current protocols retain the racemic mixture due to prohibitive costs of preparative-scale enantioseparation.
Purification and Characterization
Final purification employs orthogonal techniques:
Step 1 : Flash chromatography (SiO₂, EtOAc/Hexanes 3:7 → 1:1)
Step 2 : Preparative HPLC (C18, 0.1% TFA in H₂O/MeCN)
Key analytical data:
Scalability and Industrial Considerations
Bench-scale synthesis (10 g) shows linear scalability:
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Overall Yield | 12% | 11.5% |
| Purity (HPLC) | 99.1% | 98.7% |
| Cycle Time | 14 days | 16 days |
Major bottlenecks:
-
Deuterated reagent procurement (lead time: 8–12 weeks)
-
Cryogenic (−78°C) steps in amine synthesis
Emerging Methodologies
Recent advances from 2023–2025 patent literature suggest:
Chemical Reactions Analysis
Types of Reactions
rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of formamide groups to amines using reducing agents.
Substitution: Replacement of benzyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine: A non-deuterated analog with similar structure and properties.
N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d3: A partially deuterated analog.
Uniqueness
rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 is unique due to its fully deuterated structure, which can provide insights into reaction mechanisms and metabolic pathways by serving as a stable isotope-labeled compound.
Q & A
Basic: What are the recommended synthetic routes for rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6, and how can reaction conditions be optimized?
Answer:
The synthesis of this deuterated compound involves multi-step functionalization, including benzylation, hydroxylation, and formamidation. Key steps include:
- Amidation : Use trifluoromethoxybenzoyl chloride or analogous reagents under anhydrous conditions with triethylamine as a base to facilitate coupling .
- Deuterium Incorporation : Optimize deuteration at the propylamine position using deuterated solvents (e.g., D₂O or deuterated methanol) and catalysts like Pd/C under controlled hydrogen/deuterium exchange conditions .
- Experimental Design : Employ statistical design of experiments (DoE) to optimize parameters (temperature, solvent polarity, reaction time). For example, fractional factorial designs can reduce trial runs while identifying critical factors affecting yield .
Basic: What analytical methods are most effective for characterizing and quantifying impurities in this compound?
Answer:
Impurity profiling requires a combination of chromatographic and spectroscopic techniques:
- HPLC-MS : Use reverse-phase C18 columns with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Relative response factors (RRFs) for structurally similar impurities (e.g., monobenzyl analogues) should be calibrated using spiked standards .
- NMR : ¹H and ¹³C NMR can identify positional isomers or residual solvents. For deuterated analogs, ²H NMR quantifies isotopic enrichment .
- Limits : Follow pharmacopeial guidelines (e.g., USP), setting individual impurity thresholds at ≤0.1% and total impurities ≤0.5% .
Advanced: How can computational modeling resolve contradictions in reaction pathway predictions for this compound’s synthesis?
Answer:
Discrepancies between predicted and experimental outcomes (e.g., unexpected byproducts) can be addressed via:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers for intermediates. For example, compare the stability of benzyloxy vs. methoxy intermediates during formamidation .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify alternative pathways, such as unexpected ring-opening or deuterium scrambling .
- Validation : Cross-reference computational data with experimental kinetics (e.g., Arrhenius plots) to refine transition-state models .
Advanced: What isotopic effects should be considered when substituting hydrogen with deuterium in this compound, and how do they influence pharmacological studies?
Answer:
Deuterium incorporation (d6) alters:
- Metabolic Stability : Deuteration at the propylamine position slows CYP450-mediated oxidation, extending half-life. Validate via in vitro microsomal assays comparing deuterated vs. non-deuterated analogs .
- Kinetic Isotope Effects (KIE) : Measure KIE (k_H/k_D) for enzymatic cleavage of the formamide group. KIE >2 suggests rate-limiting bond-breaking steps sensitive to deuteration .
- Pharmacokinetics : Use LC-MS/MS to track deuterium retention in plasma and tissue samples during in vivo studies .
Advanced: How can researchers design experiments to investigate the role of the 4-methoxyphenyl group in target binding affinity?
Answer:
To probe structure-activity relationships (SAR):
- Analog Synthesis : Prepare derivatives with substituents (e.g., 4-fluorophenyl, 4-hydroxyphenyl) and compare binding using SPR (surface plasmon resonance) or radioligand assays .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) to identify key hydrogen bonds or π-π stacking interactions involving the methoxy group .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for methoxy vs. des-methoxy analogs to quantify contribution to affinity .
Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?
Answer:
- Standardized Protocols : Document reaction parameters (e.g., degassing steps for Pd-catalyzed reactions) and solvent purity thresholds (e.g., ≤50 ppm water for anhydrous conditions) .
- Batch Tracking : Use LC-MS to verify intermediate consistency across batches. For example, monitor benzyloxy group retention during formamidation .
- Cross-Lab Validation : Share samples with independent labs for NMR and HPLC-MS cross-validation to confirm structural integrity .
Advanced: How can impurity profiles inform scaling-up strategies from milligram to gram-scale synthesis?
Answer:
- Byproduct Analysis : Identify scale-dependent impurities (e.g., dimerization products) via UPLC-QTOF. Adjust stoichiometry or mixing efficiency to suppress side reactions .
- Purification Optimization : Compare column chromatography vs. recrystallization for removing persistent impurities like des-benzyl derivatives. Calculate cost-yield tradeoffs .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and impurity formation in real time .
Advanced: What strategies mitigate racemization during the synthesis of stereochemically complex intermediates?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to control stereochemistry during hydroxylation or benzylation steps .
- Low-Temperature Conditions : Perform formamidation at −20°C to reduce epimerization at the ethyl-hydroxyl center .
- Chiral HPLC : Track enantiomeric excess (ee) at each step. If racemization exceeds 5%, revise protecting groups (e.g., switch from benzyl to TBS ethers) .
Basic: What are the key stability concerns for this compound under various storage conditions?
Answer:
- Light Sensitivity : Store in amber vials under argon to prevent photooxidation of the benzyloxy group. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
- Hydrolytic Degradation : Monitor formamide hydrolysis in aqueous buffers (pH 5–8) using LC-MS. Add antioxidants (e.g., BHT) to solid-state formulations .
Advanced: How can researchers leverage isotopic labeling (d6) to study metabolic pathways in vivo?
Answer:
- Tracer Studies : Administer deuterated compound alongside non-deuterated analogs. Use high-resolution MS to distinguish metabolites based on mass shifts (e.g., +6 Da for d6) .
- Mass Isotopomer Analysis : Quantify deuterium retention in urinary metabolites to map hepatic vs. renal clearance pathways .
- Imaging : Combine with MALDI-TOF imaging to localize deuterated parent drug and metabolites in tissue sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
